molecular formula C9H10BrNO B11713315 2-Bromo-5-(oxolan-2-yl)pyridine

2-Bromo-5-(oxolan-2-yl)pyridine

Cat. No.: B11713315
M. Wt: 228.09 g/mol
InChI Key: IMUGUKIDMITIQE-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxolan-2-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the second position and an oxolan-2-yl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxolan-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

    Oxidation and Reduction: The oxolan-2-yl group can undergo oxidation to form corresponding lactones or reduction to yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used. Solvents such as toluene or ethanol are preferred.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include lactones, alcohols, and other oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-(oxolan-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and oxolan-2-yl group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of the target molecule and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Lacks the oxolan-2-yl group and has different reactivity and applications.

    5-Bromo-2-methylpyridine: Contains a methyl group instead of an oxolan-2-yl group, leading to different chemical properties.

    2-Bromo-5-(trifluoromethyl)pyridine: Features a trifluoromethyl group, which imparts different electronic and steric effects.

Uniqueness

2-Bromo-5-(oxolan-2-yl)pyridine is unique due to the presence of both a bromine atom and an oxolan-2-yl group. This combination allows for diverse chemical reactivity and a wide range of applications. The oxolan-2-yl group can participate in additional chemical reactions, such as ring-opening or ring-closing reactions, providing further versatility.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2

InChI Key

IMUGUKIDMITIQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CN=C(C=C2)Br

Origin of Product

United States

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